molecular formula C21H15NO3 B2647552 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid CAS No. 327105-96-4

2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid

Cat. No. B2647552
CAS RN: 327105-96-4
M. Wt: 329.355
InChI Key: GOGMULHCVISZHY-UHFFFAOYSA-N
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Description

“2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 327105-96-4 . It has a molecular weight of 329.36 and its IUPAC name is 2-(6-methoxy-2-naphthyl)-4-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acids, which includes “2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid”, has been achieved through various methods . One of the common methods is the Pfitzinger reaction .


Molecular Structure Analysis

The molecular structure of “2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is represented by the InChI Code: 1S/C21H15NO3/c1-25-16-9-8-13-10-15 (7-6-14 (13)11-16)20-12-18 (21 (23)24)17-4-2-3-5-19 (17)22-20/h2-12H,1H3, (H,23,24) .


Physical And Chemical Properties Analysis

“2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is a powder at room temperature . It has a melting point of 258-259°C .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Naproxen: , a well-known non-steroidal anti-inflammatory drug (NSAID), belongs to the aryl propionic family. It can be either a selective or non-selective cyclooxygenase (COX) inhibitor. The synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involves coupling naproxen with 2,2-diphenylethylamine via an amide bond. This derivative may exhibit anti-inflammatory and analgesic effects similar to naproxen .

Potential Antibacterial Activity

The 2,2-diphenylethan-1-amine fragment appears in the structure of various naturally occurring compounds. Alkaloids like cherylline, latifine, and nomifensine contain this fragment and exhibit a broad spectrum of biological activities, including antibacterial properties. The synthesized compound could be explored for its potential antibacterial effects .

Anti-Gastric Cancer Activity

Recent research has highlighted the importance of targeting the nuclear receptor Nur77 for developing anti-gastric cancer drugs. Compounds containing the 2-(6-methoxynaphthalen-2-yl) moiety have shown promise in this context. Further studies could explore the lead compound 9h derived from this structure .

Pharmacophore and QSAR Studies

Researchers have investigated the pharmacophore and quantitative structure-activity relationship (QSAR) of related propanamide derivatives. These studies aim to understand the molecular interactions and optimize the compound’s biological activity. The 3D pharmacophore model and docking studies provide insights for drug design .

Structural Characterization

Crystallographic studies have elucidated the structure of related compounds. Understanding the crystal structure provides valuable information for drug design and optimization. In the case of naproxen, its nonsteroidal anti-inflammatory properties are well-documented .

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c1-25-16-9-8-13-10-15(7-6-14(13)11-16)20-12-18(21(23)24)17-4-2-3-5-19(17)22-20/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGMULHCVISZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid

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